(R)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride
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Overview
Description
®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a methoxycarbonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-3-phenylpropanoic acid and methyl chloroformate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride may involve large-scale batch reactions. The process is optimized for yield and efficiency, often incorporating automated systems for monitoring and controlling reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein binding studies.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-phenylpropanoic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
(S)-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.
Uniqueness
®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-2-Amino-3-(3-(methoxycarbonyl)phenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-amino-3-(3-methoxycarbonylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.ClH/c1-16-11(15)8-4-2-3-7(5-8)6-9(12)10(13)14;/h2-5,9H,6,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSTXZWTSZMNY-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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